molecular formula C4H4NNaO6S B8051213 sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate

sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B8051213
M. Wt: 217.13 g/mol
InChI Key: RPENMORRBUTCPR-DKWTVANSSA-M
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Description

Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is a significant compound in the realm of organic chemistry, recognized for its unique structure and diverse applications. This compound is characterized by the presence of a sulfonate group attached to a hydroxy-dioxopyrrolidine moiety, contributing to its distinctive reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate typically involves the sulfonation of 1-hydroxy-2,5-dioxopyrrolidine under controlled conditions. One of the common methods includes the reaction of 1-hydroxy-2,5-dioxopyrrolidine with a sulfonating agent such as chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: Industrially, the production of this compound may employ a continuous flow process for sulfonation and neutralization, ensuring efficient production and high purity of the final product. The process parameters, such as temperature, concentration, and reaction time, are optimized to maximize yield and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions including:

  • Oxidation: : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reductive cleavage of the sulfonate group under specific conditions.

  • Substitution: : Nucleophilic substitution reactions involving the sulfonate group.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, amines.

Major Products Formed

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Derivatives with a reduced sulfonate group.

  • Substitution: : Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a key intermediate in organic synthesis, enabling the construction of complex molecular structures.

Biology: In biological research, sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Medically, it serves as a building block for synthesizing active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic properties.

Industry: In industrial applications, it is used in the formulation of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects through its functional groups:

  • Hydroxy Group: : Participates in hydrogen bonding and polar interactions.

  • Sulfonate Group: : Provides solubility and reactivity towards nucleophiles and electrophiles.

Molecular Targets and Pathways: Its activity involves interaction with enzymes and proteins, influencing biochemical pathways and contributing to its diverse reactivity.

Comparison with Similar Compounds

Unique Features: Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate is unique due to its combination of sulfonate and hydroxy-dioxopyrrolidine moieties, which impart distinct chemical and physical properties.

Similar Compounds

  • Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-2-sulfonate

  • Sodium (3S)-1-hydroxy-2,5-dioxopyrrolidine-4-sulfonate

Compared to these, this compound exhibits unique reactivity and stability profiles, making it valuable for specific applications.

So, there it is. Hope this deep dive was exactly what you were looking for! Any other topics you’re curious about?

Properties

IUPAC Name

sodium;(3S)-1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENMORRBUTCPR-DKWTVANSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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